Iron(II) perchlorate hydrate

Redox Flow Battery Low-Temperature Electrolyte Mars ISRU

This Fe²⁺ source leverages non-coordinating perchlorate to avoid ion pairing, delivering >2x capacity retention at -50 °C, -23 °C lower eutectic point vs chloride, and 45% higher power density than cyanide couples. Essential for low-temp batteries, TECs, and 'naked' ion synthesis.

Molecular Formula Cl2FeH2O9
Molecular Weight 272.76 g/mol
CAS No. 335159-18-7
Cat. No. B6336392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(II) perchlorate hydrate
CAS335159-18-7
Molecular FormulaCl2FeH2O9
Molecular Weight272.76 g/mol
Structural Identifiers
SMILESO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2]
InChIInChI=1S/2ClHO4.Fe.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2
InChIKeyBJDJGQJHHCBZJZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(II) Perchlorate Hydrate (CAS 335159-18-7) | Key Specifications for Research and Industrial Procurement


Iron(II) perchlorate hydrate (CAS 335159-18-7) is an inorganic salt with the general formula Fe(ClO4)2·xH2O, where 'x' is typically 6 [1]. It appears as green, water-soluble crystals and is synthesized by reacting iron metal with dilute perchloric acid [2]. Its primary utility arises from the non-coordinating nature of the perchlorate anion, which makes it a unique source of the 'naked' Fe²⁺ ion in aqueous and non-aqueous media [3]. Commercially, it is supplied as a crystalline reagent with a typical assay of 98%, commonly used as an oxidant in synthesis and for battery manufacturing .

Iron(II) Perchlorate Hydrate Procurement: Why In-Class Iron(II) Salts Are Not Interchangeable Substitutes


Substituting iron(II) perchlorate with other common iron(II) salts, such as iron(II) sulfate (FeSO4) or iron(II) chloride (FeCl2), is scientifically unsound for critical applications. The perchlorate anion (ClO4⁻) is uniquely non-coordinating compared to the sulfate (SO4²⁻) or chloride (Cl⁻) anions, which actively form ion pairs and complexes with the Fe²⁺ center [1]. This fundamental difference drastically alters the compound's solution chemistry, redox potential, and low-temperature phase behavior, leading to performance failures in systems designed for a weakly-coordinating environment. For instance, in electrochemical devices, the use of chloride or sulfate electrolytes can lead to a 75% or greater loss in low-temperature capacity relative to the perchlorate-based system [2]. The following evidence demonstrates the quantifiable, verifiable performance deltas that mandate the specification of iron(II) perchlorate.

Quantitative Differentiation Guide: Iron(II) Perchlorate Hydrate vs. Analogs and Alternatives


Extreme Low-Temperature Performance in Flow Batteries: Fe(ClO4)2 vs. FeCl2

Iron perchlorate electrolytes exhibit superior performance in redox flow batteries at extreme low temperatures compared to iron chloride systems. A 45 wt% aqueous Fe(ClO4)2 solution has a eutectic freezing point of -78 °C, which is 23 °C lower than the -55 °C freezing point of a comparable iron chloride solution [1]. This advantage translates directly to operational capacity: at -50 °C, iron perchlorate cells retain 56% of their room-temperature discharge capacity, whereas iron chloride cells retain only 25%. Furthermore, perchlorate cells remain operational at -70 °C, a temperature at which iron chloride cells completely fail [1].

Redox Flow Battery Low-Temperature Electrolyte Mars ISRU Energy Storage

Thermocell Performance: Fe(ClO4)2/Fe(ClO4)3 Redox Couple vs. Benchmark Fe(CN)6³⁻/Fe(CN)6⁴⁻

As an n-type electrolyte for thermoelectrochemical cells (TECs), the iron(II/III) perchlorate redox couple (Fe²⁺/Fe³⁺) significantly outperforms the widely used p-type ferric/ferrous cyanide benchmark. The perchlorate electrolyte exhibits a high temperature coefficient of redox potential (Seebeck coefficient) of +1.76 mV/K, which is complementary in magnitude and sign to the -1.42 mV/K coefficient of the cyanide couple, enabling efficient p-n junction thermocells [1]. Quantitatively, this leads to a power factor and figure of merit that are 28% and 40% higher, respectively, than those for the cyanide electrolyte. In a practical device, this translates to a power density of 687 mW/m², which is 45% higher than that achieved with a cyanide-based cell under a 20 °C temperature difference [1].

Thermoelectrochemical Cell Waste Heat Recovery Seebeck Coefficient Energy Harvesting

Anionic Influence on Photooxidation Quantum Yield: Fe(ClO4)2 vs. FeSO4 and FeCl2

The identity of the counter-anion directly impacts the photochemical behavior of the Fe²⁺ aqua ion. In a comparative study of photooxidation in acidic aqueous solutions, the intrinsic quantum yield (IQY) for the oxidation of the uncomplexed Fe²⁺(aq) ion was determined to be 0.2 [1]. In contrast, the presence of coordinating anions alters this yield: the FeSO4 species exhibited an IQY of 0.3, and the FeCl⁺ ion pair showed a dramatically higher IQY of 0.8. The perchlorate anion, known for its non-coordinating nature, forms the FeClO4⁺ ion pair which exhibits an IQY ranging from 0.06 to 0.2, a value close to that of the 'naked' Fe²⁺(aq) ion [1].

Photochemistry Quantum Yield Iron Aqua Complex Reaction Mechanism

Solubility in Water: Fe(ClO4)2 vs. Common Iron(II) Salts

Iron(II) perchlorate hexahydrate exhibits exceptionally high solubility in water compared to many other iron(II) salts. While a direct head-to-head study with FeSO4·7H2O or FeCl2·4H2O under identical conditions was not found in the accessible literature, the absolute solubility value provides a class-level inference of its utility. The compound has a reported solubility of 98 g per 100 mL of water at 25 °C [1], and separate data indicates solubility can reach 368 g per 100 mL at 20 °C and 772 g per 100 mL at 60 °C . This is significantly higher than, for example, iron(II) sulfate heptahydrate, which has a solubility of approximately 29.5 g/100 mL at 25 °C [2].

Solubility Aqueous Chemistry Solution Preparation Material Property

High-Value Application Scenarios for Iron(II) Perchlorate Hydrate Based on Quantitative Differentiation


Development of Extreme Cold-Resilient Redox Flow Batteries for Space and Polar Applications

This scenario directly leverages the 23 °C lower eutectic freezing point and >2x capacity retention at -50 °C of iron perchlorate compared to iron chloride [1]. For R&D teams developing energy storage for lunar or Martian habitats, or for remote terrestrial polar stations, iron(II) perchlorate hydrate is the critical electrolyte precursor. Its use ensures the flow battery system remains operational at -70 °C, a temperature where chloride-based systems fail, thereby meeting a strict, non-negotiable performance requirement for mission-critical power.

Fabrication of High-Efficiency n-Type Thermoelectrochemical Cells for Low-Grade Waste Heat Harvesting

This scenario is justified by the 45% higher power density delivered by the Fe²⁺/Fe³⁺ perchlorate redox couple compared to the benchmark cyanide couple [2]. For researchers and engineers building TEC arrays to convert industrial waste heat (<100 °C) into electricity, sourcing high-purity iron(II) perchlorate is essential for constructing the high-performance n-type half-cell. The superior power factor directly enhances the overall system efficiency, providing a quantifiable performance edge over devices using alternative n-type electrolytes.

Synthesis of High-Purity Coordination Complexes and Investigation of Unperturbed Fe²⁺ Photochemistry

This scenario is grounded in the photochemical evidence showing that the Fe(ClO4)2 system best approximates the reactivity of the 'naked' Fe²⁺(aq) ion, with an IQY of 0.06-0.2, whereas sulfate and chloride salts introduce significant artifacts (IQY up to 0.8) [3]. For inorganic and materials chemists, iron(II) perchlorate hydrate is the preferred Fe²⁺ source for synthesizing air-sensitive coordination complexes or for mechanistic studies of iron(II) photochemistry where the counter-ion must not interfere with the primary coordination sphere or reaction pathway.

Preparation of Concentrated Fe²⁺ Electrolytes and Precursor Solutions

This application stems from the compound's class-leading water solubility of >98 g/100 mL at 25 °C [4]. For electrochemists and materials scientists who require highly concentrated, stable Fe²⁺ solutions for electroplating baths, nanoparticle synthesis, or as a component in high-ionic-strength media, iron(II) perchlorate is the optimal choice. Its solubility, over three times that of iron(II) sulfate heptahydrate [5], minimizes solvent volume and enables unique solution-phase chemistry that is unattainable with less soluble iron(II) salts.

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